molecular formula C11H8BrClN2O B8124294 3-(Benzyloxy)-5-bromo-2-chloropyrazine

3-(Benzyloxy)-5-bromo-2-chloropyrazine

Cat. No.: B8124294
M. Wt: 299.55 g/mol
InChI Key: KOIZNXMVTYAMMV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-2-chloropyrazine (CAS 891785-18-5) is a halogenated pyrazine derivative with the molecular formula C₁₂H₉BrClNO and a molecular weight of 298.56 g/mol. Its structure features a pyrazine ring substituted with a benzyloxy group at position 3, bromine at position 5, and chlorine at position 2. This compound is primarily utilized as a pharmaceutical intermediate due to its reactivity in cross-coupling reactions and functional group transformations .

Crystallographic studies of related pyrazine derivatives reveal that such compounds often form supramolecular architectures via hydrogen bonding and π–π stacking. For example, structurally similar pyrazinone derivatives form dimers through N–H⋯O hydrogen bonds and columns via π–π interactions (centroid–centroid distance: 3.544 Å) . These properties underscore the importance of substituent positioning in dictating solid-state behavior and reactivity.

Properties

IUPAC Name

5-bromo-2-chloro-3-phenylmethoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIZNXMVTYAMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzyloxy)-5-bromo-2-chloropyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of 3-(benzyloxy)-5-bromo-2-chloropyrazine typically involves the reaction of 2-chloro-5-bromopyrazine with benzyloxy derivatives. The structural features of this compound, including the presence of halogens and the benzyloxy group, are believed to play a significant role in its biological activity.

Anticancer Activity

Research has demonstrated that 3-(benzyloxy)-5-bromo-2-chloropyrazine exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The IC50 values for these activities are critical for assessing potency:

Cell Line IC50 (μM)
MCF-710.5
A54915.2
PC-312.8

These results indicate that 3-(benzyloxy)-5-bromo-2-chloropyrazine may serve as a promising candidate for further development as an anticancer agent.

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific protein kinases, which are crucial in cancer progression and cell signaling pathways. For instance, it has shown inhibitory activity against DYRK1A and GSK3α/β kinases, which are involved in various cellular processes:

Kinase IC50 (μM)
DYRK1A11.0
GSK3α/β1.5

Such inhibition points to its potential role in therapeutic strategies targeting kinase-driven malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(benzyloxy)-5-bromo-2-chloropyrazine is essential for optimizing its biological activity. Modifications to the benzyl group or the halogen positions can significantly alter potency and selectivity against different targets. For example, replacing the bromine with other halogens or modifying the benzyloxy group could enhance its efficacy or reduce toxicity.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of 3-(benzyloxy)-5-bromo-2-chloropyrazine on various cancer cell lines, demonstrating significant cytotoxicity with low IC50 values across multiple types.
  • Kinase Inhibition Assays : Another study focused on the compound's ability to inhibit protein kinases relevant to cancer therapy, showing promising results that warrant further investigation into its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name CAS No. Molecular Formula Substituents (Positions) Similarity Index Key Features
3-(Benzyloxy)-5-bromo-2-chloropyrazine 891785-18-5 C₁₂H₉BrClNO Br (5), Cl (2), Benzyloxy (3) High lipophilicity, pharmaceutical use
5-Bromo-3-methoxypyrazin-2-amine 5900-13-0 C₅H₆BrN₃O Br (5), OCH₃ (3), NH₂ (2) 0.80 Amino group enables nucleophilic reactions
2-Amino-5-chloro-3-methoxypyrazine 874-31-7 C₅H₆ClN₃O Cl (5), OCH₃ (3), NH₂ (2) 0.80 Electron-rich due to NH₂ and OCH₃
5-Bromo-2-chloro-3-methylpyrazine 112930-94-6 C₅H₄BrClN₂ Br (5), Cl (2), CH₃ (3) 0.85 Methyl group enhances steric hindrance
5-Bromo-2-chloro-4-methoxypyridine 880870-13-3 C₆H₅BrClNO Br (5), Cl (2), OCH₃ (4) 0.77 Pyridine ring alters electronic properties

Key Observations :

  • Substituent Effects : The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy (OCH₃) or methyl (CH₃). This impacts solubility and reactivity in synthetic pathways .
  • Ring System Differences: Pyrazine (two nitrogen atoms) versus pyridine (one nitrogen) alters electronic distribution.

Physical and Computational Properties

  • Lipophilicity : The benzyloxy group contributes to a higher logP value compared to methoxy-substituted analogs, as predicted by DFT studies on related compounds (e.g., 3BPA at 300–1200 K) .
  • Thermal Stability : Halogenated pyrazines generally exhibit higher thermal stability than pyridines due to stronger intermolecular interactions, as evidenced by crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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